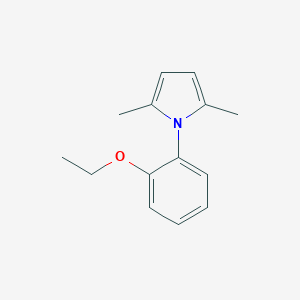

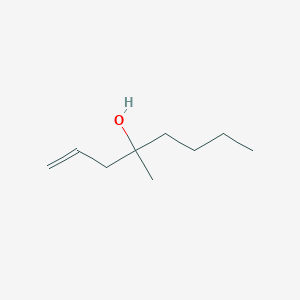

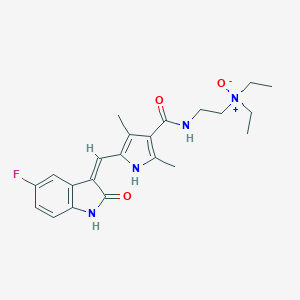

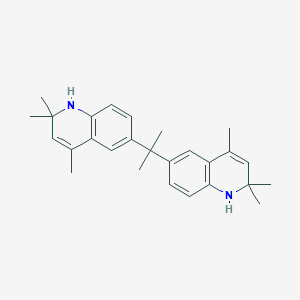

![molecular formula C7H5N3O2 B045535 5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 101083-92-5](/img/structure/B45535.png)

5-nitro-1H-pyrrolo[2,3-b]pyridine

Overview

Description

5-Nitro-1H-pyrrolo[2,3-b]pyridine: is a nitrogen-containing heterocyclic compound with the molecular formula C7H5N3O2. It is characterized by a pyrrolo[2,3-b]pyridine core structure with a nitro group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Mechanism of Action

Target of Action

The primary targets of 5-Nitro-1H-Pyrrolo[2,3-b]Pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways . This compound derivatives have shown potent activities against FGFR1, 2, and 3 .

Biochemical Pathways

The activated FGFRs trigger several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .

Pharmacokinetics

The compound’s storage temperature is between 2-8°c , which may suggest its stability under these conditions.

Result of Action

In vitro, this compound derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The compound’s storage temperature is between 2-8°c , which may suggest its stability under these conditions

Biochemical Analysis

Biochemical Properties

It is known that it plays a role in the synthesis of Cdc7 kinase inhibitors . Cdc7 is a cell division cycle protein with kinase activity that is critical for the G1 to S phase transition. By inhibiting Cdc7, the cell cycle can be arrested, which is a strategy used in cancer therapies .

Cellular Effects

Given its role in the synthesis of Cdc7 kinase inhibitors, it can be inferred that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the synthesis of Cdc7 kinase inhibitors . These inhibitors work by binding to the ATP-binding pocket of Cdc7, preventing the phosphorylation of its substrates and thus inhibiting its activity .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nitration of Pyrrolo[2,3-b]pyridine: One common method involves the nitration of pyrrolo[2,3-b]pyridine using nitric acid and sulfuric acid as nitrating agents.

Palladium-Catalyzed Reactions: Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the nitro group onto the pyrrolo[2,3-b]pyridine scaffold.

Industrial Production Methods: Industrial production of 5-nitro-1H-pyrrolo[2,3-b]pyridine often involves large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Reduction: 5-Nitro-1H-pyrrolo[2,3-b]pyridine can undergo reduction reactions to form 5-amino-1H-pyrrolo[2,3-b]pyridine.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C), methanol as solvent, room temperature.

Substitution: Various nucleophiles, such as amines or thiols, in the presence of a base and suitable solvent.

Major Products:

Reduction Product: 5-Amino-1H-pyrrolo[2,3-b]pyridine.

Substitution Products: Depending on the nucleophile used, products can include 5-substituted derivatives of 1H-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

Chemistry: 5-Nitro-1H-pyrrolo[2,3-b]pyridine is used as a building block in the synthesis of various biologically active molecules. It serves as a precursor for the development of kinase inhibitors and other therapeutic agents .

Biology and Medicine: The compound has shown potential in the development of anticancer agents, particularly as inhibitors of Cdc7 kinase, which is involved in cell cycle regulation . It is also explored for its antimicrobial properties and as a scaffold for designing new drugs .

Industry: In the pharmaceutical industry, this compound is utilized in the synthesis of drug candidates and as an intermediate in the production of active pharmaceutical ingredients (APIs) .

Comparison with Similar Compounds

5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine: This compound has a bromine atom at the 3-position and a nitro group at the 5-position, showing similar reactivity but different biological activities.

5-Amino-1H-pyrrolo[2,3-b]pyridine: The reduction product of 5-nitro-1H-pyrrolo[2,3-b]pyridine, which has an amino group instead of a nitro group, leading to different chemical properties and applications.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug discovery and development, offering opportunities to design novel therapeutic agents with targeted biological activities .

Properties

IUPAC Name |

5-nitro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMIPMLIYKQQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467950 | |

| Record name | 5-Nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101083-92-5 | |

| Record name | 5-Nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

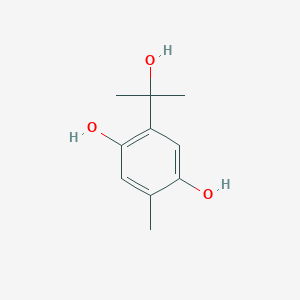

![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)